Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate
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Overview
Description
Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an 8-carbon chain, which is further substituted with a 2,4-dichlorophenyl group and a keto group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate typically involves the esterification of 8-(2,4-dichlorophenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
8-(2,4-dichlorophenyl)-8-oxooctanoic acid+ethanolacid catalystEthyl 8-(2,4-dichlorophenyl)-8-oxooctanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction under milder conditions and with reduced by-product formation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate can undergo oxidation reactions, particularly at the keto group, leading to the formation of carboxylic acids.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The 2,4-dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products:
Oxidation: 8-(2,4-dichlorophenyl)-8-oxooctanoic acid.
Reduction: Ethyl 8-(2,4-dichlorophenyl)-8-hydroxyoctanoate.
Substitution: Derivatives with substituted phenyl groups.
Scientific Research Applications
Chemistry: Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features allow for modifications that can enhance biological activity and selectivity.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its derivatives may find applications in the formulation of agrochemicals, pharmaceuticals, and polymers.
Mechanism of Action
The mechanism by which Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate exerts its effects is largely dependent on its interaction with biological targets. The presence of the 2,4-dichlorophenyl group suggests potential binding to hydrophobic pockets in proteins, while the keto group may participate in hydrogen bonding or covalent interactions with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 8-(2,4-dichlorophenyl)-8-hydroxyoctanoate: A reduction product with a hydroxyl group instead of a keto group.
8-(2,4-dichlorophenyl)-8-oxooctanoic acid: The carboxylic acid precursor used in the synthesis of the ester.
2,4-Dichlorophenethylamine: A structurally related compound with an amine group instead of the ester functionality.
Uniqueness: Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the ester and keto groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)13-10-9-12(17)11-14(13)18/h9-11H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOLURMKBOQXFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645749 |
Source
|
Record name | Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-05-7 |
Source
|
Record name | Ethyl 2,4-dichloro-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898778-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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